REACTION_CXSMILES
|
[Cl-].[CH2:2]([O:9][C:10]([NH:12][S:13](N1C=CC(=[N+](C)C)C=C1)(=[O:15])=[O:14])=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.Cl.[F:35][C:36]1([F:40])[CH2:39][NH:38][CH2:37]1>C(Cl)Cl>[F:35][C:36]1([F:40])[CH2:39][N:38]([S:13]([NH:12][C:10](=[O:11])[O:9][CH2:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)(=[O:14])=[O:15])[CH2:37]1 |f:0.1,3.4|
|
Name
|
N-(1-(N-((benzyloxy)carbonyl)sulfamoyl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)OC(=O)NS(=O)(=O)N1C=CC(C=C1)=[N+](C)C
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1(CNC1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with EtOAc (40 mL)
|
Type
|
WASH
|
Details
|
washed with water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAC (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CN(C1)S(=O)(=O)NC(OCC1=CC=CC=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |